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molecular formula C6H12N2O4 B5202903 Dimethyl ethane-1,2-diylbiscarbamate CAS No. 6268-31-1

Dimethyl ethane-1,2-diylbiscarbamate

Cat. No. B5202903
M. Wt: 176.17 g/mol
InChI Key: OCUKKHVJDGNKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05126477

Procedure details

Ethylene diamine (6 g) and dimethyl carbonate (18 g) were mixed together in a round bottom flask at 20° C. TBD (0.1 g) was added and the mixture allowed to stand for 24 h. After this time a white solid product was collected and recrystallised from methanol to give bis (methoxycarbonyl) ethylene diamine. NMR and IR spectra were consistent with the desired compound.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5](=[O:10])([O:8][CH3:9])OC>>[CH3:9][O:8][C:5]([NH:3][CH2:2][CH2:1][NH:4][C:5]([O:8][CH3:9])=[O:10])=[O:10]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
18 g
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
TBD (0.1 g) was added
CUSTOM
Type
CUSTOM
Details
After this time a white solid product was collected
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(=O)NCCNC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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